3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Description
3-(Benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a heterocyclic compound featuring a benzothiazole moiety linked via a three-carbon chain to a 1,3,4-thiadiazole ring through an amide bond. Benzothiazole and thiadiazole rings are pharmacologically significant due to their roles in modulating biological activity, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structural design leverages the electron-rich aromatic systems of both heterocycles, which may enhance binding affinity to biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C12H10N4OS2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H10N4OS2/c17-10(15-12-16-13-7-18-12)5-6-11-14-8-3-1-2-4-9(8)19-11/h1-4,7H,5-6H2,(H,15,16,17) |
InChI Key |
UNYTWYLFFVGRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the formation of the benzothiazole and thiadiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazole ring. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Structural Features and Substitutions
The compound’s closest structural analogs include:
- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31): Substitutes the benzothiazole with a furan ring and replaces the 1,3,4-thiadiazole with a 4-fluorophenyl-thiazole.
- 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (9): Features an indole moiety instead of benzothiazole, which may enhance interactions with hydrophobic enzyme pockets. The amino group on the propanamide backbone could improve hydrogen-bonding capacity .
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : The target compound’s benzothiazole and thiadiazole rings confer lipophilicity, which may limit aqueous solubility. Sulfonated analogs (e.g., ) address this via polar sulfonyl groups.
- Stability : Thiadiazole rings are generally stable under physiological conditions, but substituents like chlorine (e.g., in ) can enhance metabolic stability .
- Spectroscopic Data : Similar propanamides (e.g., compound 2g in ) show characteristic 1H-NMR peaks for amide NH (δ 8.13 ppm) and aromatic protons (δ 6.44–7.60 ppm), providing benchmarks for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
